molecular formula C6H8O3 B579721 Ethyl 2-hydroxybut-3-ynoate CAS No. 18418-08-1

Ethyl 2-hydroxybut-3-ynoate

Cat. No. B579721
CAS RN: 18418-08-1
M. Wt: 128.127
InChI Key: GDWLVFKOPXSIAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The key starting compound of the “click” cycloaddition, Ethyl 2-hydroxybut-3-ynoate, was prepared by adding ethynylmagnesium bromide to an aldehyde . The 2-Hydroxyl acid ethyl ester becomes yellow at room temperature, so it should be kept under refrigeration .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxybut-3-ynoate is represented by the InChI code: 1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3.


Chemical Reactions Analysis

Ethyl 2-hydroxybut-3-ynoate has been used in the synthesis of novel 1,2,3-triazoles via "click chemistry" . This method of synthesis has been explored as a novel ligation tool for drug design and screening .

properties

IUPAC Name

ethyl 2-hydroxybut-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWLVFKOPXSIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657495
Record name Ethyl 2-hydroxybut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxybut-3-ynoate

CAS RN

18418-08-1
Record name Ethyl 2-hydroxybut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Hydroxy-3-butynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
NN Su, Y Li, SJ Yu, X Zhang, XH Liu… - Research on Chemical …, 2013 - Springer
… Ethyl 2-hydroxybut-3-ynoate, the key starting compound of the “click” cycloaddition, was prepared by adding ethynylmagnesium bromide to an aldehyde. 2-Hydroxyl acid ethyl ester …
Number of citations: 69 link.springer.com
N Blaquiere, GM Castanedo, JD Burch… - Journal of Medicinal …, 2018 - ACS Publications
NF-κB-inducing kinase (NIK) is a protein kinase central to the noncanonical NF-κB pathway downstream from multiple TNF receptor family members, including BAFF, which has been …
Number of citations: 39 pubs.acs.org
DA Sowa - 2007 - era.library.ualberta.ca
The Nazarov reaction is a 5-centre 47i-electrocyclic reaction typically involving pentadienones reacting with Bronsted or Lewis acids. Following the rules of conservation of orbital …
Number of citations: 2 era.library.ualberta.ca
N Kaur - Synthetic Communications, 2015 - Taylor & Francis
… Ethyl 2-hydroxybut-3-ynoate, the key starting compound of the ‘‘click'’ cycloaddition, was prepared by adding ethynylmagnesium bromide to an aldehyde. 2-Hydroxyl acid ethyl ester …
Number of citations: 76 www.tandfonline.com

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